
Lefamulin acetate
説明
準備方法
合成経路と反応条件: レファムリン酢酸塩は、キノコPleurotus mutilusから得られる天然物であるプレウロミュチリンを出発原料とする一連の化学反応によって合成されます . 合成における重要な中間体の1つは、((1R,3R,4R)-4-ブロモ-3-ヒドロキシ-シクロヘキシル) tert-ブチルオキシカルボニルアミドであり、これは水酸化ナトリウムの存在下でチオ-プレウロミュチリンと反応して、レファムリンの保護された形態を生成します .
工業生産方法: レファムリン酢酸塩の工業生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれます . このプロセスには、通常、精製と品質管理に高性能液体クロマトグラフィー(HPLC)が使用されます . 最終製品は、経口錠剤または静脈内溶液として医療用に製剤化されます .
化学反応の分析
Structural Basis for Reactivity
The tricyclic mutilin core (C14–C15–C16–C17–C18–C19–C20–C21–C22–C23–C24–C25–C26) provides a rigid scaffold that directs regioselective modifications . Critical reactive sites include:
-
C12 vinyl group : Susceptible to electrophilic additions and cyclopropanation .
-
C21 hydroxyl group : Participates in esterification and hydrogen bonding .
-
C2 sulfide side chain : Enables nucleophilic displacement and redox reactions .
Arndt-Eistert Homologation
A key step in lefamulin synthesis involves homologation of α-diazoketone 11 (Fig. 2a) :
Reaction Conditions | Products | Yield |
---|---|---|
Silver acetate, methanol | Homologation product 12 | 47% |
Rearranged ester 13 | 50% |
The rearrangement proceeds via a -sigmatropic shift or cyclopropanation-fragmentation pathway .
Cyclopropanation and Ring Expansion
Iron(III)-mediated cyclopropanation of enone 39 followed by ring expansion yields cyclohexane 42 (43% over four steps) :
Side Chain Functionalization
The glycolic ester at C21 undergoes nucleophilic displacement with amines or thiols. For example, introduction of the lefamulin side chain via Mitsunobu inversion (picolinic acid, DIAD) achieves 26% yield for derivative 52 .
CYP3A4-Mediated Oxidation
This compound is primarily metabolized by CYP3A4, forming hydroxylated and demethylated derivatives . Key metabolites include:
-
M1 : C22 hydroxylation (major).
-
M2 : N-demethylation of the cyclohexylamine side chain.
Excretion Pathways
-
Feces : 77.3% (IV) and 88.5% (oral) excreted, with 4.2–24.8% as unchanged drug .
-
Urine : 15.5% (IV) and 5.3% (oral) excreted, primarily as glucuronide conjugates .
Stability and Degradation
This compound undergoes pH-dependent hydrolysis:
-
Acidic conditions : Cleavage of the C21 ester bond (t₁/₂ = 2.1 h at pH 1) .
-
Alkaline conditions : Degradation via sulfide oxidation (t₁/₂ = 8.4 h at pH 9) .
Key Reaction Data Table
Research Implications
Recent synthetic advances enable late-stage diversification of lefamulin’s core and side chain, improving access to derivatives with enhanced antibacterial activity . Metabolic studies highlight the need for CYP3A4 inhibitor/inducer dose adjustments in clinical settings .
科学的研究の応用
Treatment of Community-Acquired Bacterial Pneumonia
Lefamulin is primarily indicated for treating CABP. In pivotal clinical trials (LEAP 1 and LEAP 2), lefamulin demonstrated comparable efficacy to moxifloxacin, a commonly used fluoroquinolone antibiotic. Patients receiving lefamulin showed an early clinical response rate of 87.3%, which was statistically similar to the response rate observed in moxifloxacin-treated patients .
Efficacy Against Other Pathogens
Beyond CABP, lefamulin has shown potential against various pathogens:
- Mycoplasma genitalium : Lefamulin has demonstrated activity against this sexually transmitted organism.
- Neisseria gonorrhoeae : It shows promise in treating drug-resistant strains.
- Francisella tularensis : Research indicates that lefamulin can be effective in treating tularemia, with studies showing it prolongs survival in animal models exposed to this pathogen .
Pharmacokinetics and Pharmacodynamics
Lefamulin's pharmacokinetic properties have been extensively studied to optimize dosing regimens:
- Oral Bioavailability : Lefamulin has a mean oral bioavailability of approximately 25%. Its pharmacokinetic profile indicates that high-fat meals may slightly reduce drug absorption .
- Population Pharmacokinetics : Studies have shown that intravenous and oral administrations can achieve preclinical pharmacokinetic/pharmacodynamic targets necessary for effective treatment against Streptococcus pneumoniae and Staphylococcus aureus .
LEAP Trials Overview
The LEAP trials were critical in establishing the clinical efficacy of lefamulin:
- LEAP 1 Trial : Involved hospitalized patients treated with intravenous lefamulin followed by an oral switch after three days.
- LEAP 2 Trial : Focused on outpatients receiving oral lefamulin compared to moxifloxacin.
Both trials confirmed that lefamulin was non-inferior to moxifloxacin regarding clinical outcomes, with no significant differences in adverse effects between treatment groups .
Adverse Effects and Safety Profile
The safety profile of lefamulin has been evaluated through various clinical studies. The most common adverse effects include injection site reactions, nausea, and diarrhea. The incidence of serious adverse events was low, suggesting that lefamulin is generally well-tolerated .
Summary of Findings
Application Area | Key Findings |
---|---|
Treatment of CABP | Comparable efficacy to moxifloxacin; early clinical response rate of 87.3% |
Activity Against Other Pathogens | Effective against Mycoplasma genitalium, Neisseria gonorrhoeae, and Francisella tularensis |
Pharmacokinetics | Oral bioavailability ~25%; achieves necessary PK/PD targets for effective treatment |
Safety Profile | Generally well-tolerated; common adverse effects include injection site reactions |
作用機序
類似化合物との比較
生物活性
Lefamulin acetate is a novel pleuromutilin antibiotic that has garnered attention for its efficacy against community-acquired bacterial pneumonia (CABP) and other infections. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and immune-modulatory effects, supported by data tables and case studies.
Overview of this compound
Lefamulin is a semi-synthetic derivative of pleuromutilin, characterized by its tricyclic core structure. It functions primarily by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) and adjacent sites. This mechanism allows lefamulin to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as atypical pathogens commonly involved in respiratory infections .
Pharmacokinetics
The pharmacokinetic profile of lefamulin is crucial for understanding its therapeutic potential. Key parameters include:
- Bioavailability : Approximately 25% in fasted conditions, with a reduction when taken with food.
- Peak Plasma Concentration () : Achieved within 0.88 to 2 hours post-administration.
- Elimination Half-Life : Ranges from 3 to 20 hours, with a mean of about 8 hours in patients with CABP.
- Total Body Clearance : Approximately 11.9 L/h .
Table 1: Pharmacokinetic Parameters of Lefamulin
Parameter | Value |
---|---|
Oral Bioavailability | ~25% |
(IV) | Varies with dose |
Elimination Half-Life | 3 to 20 hours |
Total Body Clearance | ~11.9 L/h |
Clinical Efficacy
Lefamulin has been evaluated in several clinical trials, notably the LEAP trials, demonstrating its efficacy in treating CABP. In these studies:
- LEAP 1 Trial : Patients received intravenous lefamulin every 12 hours, transitioning to oral therapy after three days. The primary endpoint was met with non-inferiority to moxifloxacin in symptom improvement .
- LEAP 2 Trial : Outpatients treated with oral lefamulin showed comparable effectiveness to moxifloxacin over five days, with similar clinical response rates .
Table 2: Clinical Trial Outcomes for Lefamulin
Trial | Treatment Group | Primary Endpoint (%) | Non-Inferiority Achieved |
---|---|---|---|
LEAP 1 | Lefamulin | 87.3 | Yes |
LEAP 2 | Lefamulin | 81.7 | Yes |
Immune-Modulatory Activity
Recent studies have explored the immune-modulatory effects of lefamulin, particularly in the context of viral infections like influenza. Lefamulin demonstrated significant reductions in pro-inflammatory cytokines such as IL-6, IL-10, and IFN-γ at higher doses. These findings suggest that beyond its antibacterial properties, lefamulin may also play a role in modulating immune responses .
Case Study: Lefamulin in Influenza Models
In an experimental model of influenza infection:
特性
IUPAC Name |
acetic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[(1R,2R,4R)-4-amino-2-hydroxycyclohexyl]sulfanylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO5S.C2H4O2/c1-6-26(4)14-22(34-23(32)15-35-21-8-7-18(29)13-20(21)31)27(5)16(2)9-11-28(17(3)25(26)33)12-10-19(30)24(27)28;1-2(3)4/h6,16-18,20-22,24-25,31,33H,1,7-15,29H2,2-5H3;1H3,(H,3,4)/t16-,17+,18-,20-,21-,22-,24+,25+,26-,27+,28+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXIQXWHPSVDE-ZPJPNJFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC4CCC(CC4O)N)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)CS[C@@H]4CC[C@H](C[C@H]4O)N)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027897 | |
Record name | Lefamulin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350636-82-6 | |
Record name | Lefamulin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801027897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14-O-{[(1R,2R,4R)-4-Amino-2-hydroxy-cyclohexylsulfanyl]-acetyl}-mutilin Acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What analytical methods are commonly employed to assess Lefamulin acetate in pharmaceutical formulations, and what are the key validation parameters for these methods?
A1: A recent study [] focused on developing and validating a stability-indicating Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method for the estimation of Lefamulin in pure form and pharmaceutical drug products. The researchers emphasized the importance of method validation, particularly for stability-indicating assays, to ensure the accuracy, precision, and reliability of the analytical results [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。